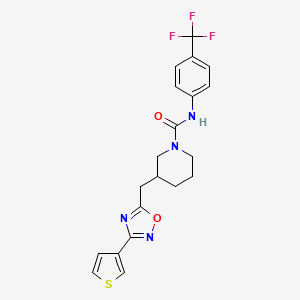

3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N4O2S/c21-20(22,23)15-3-5-16(6-4-15)24-19(28)27-8-1-2-13(11-27)10-17-25-18(26-29-17)14-7-9-30-12-14/h3-7,9,12-13H,1-2,8,10-11H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMZTIZWJDOBPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NC2=CC=C(C=C2)C(F)(F)F)CC3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide involves multiple steps, starting with the preparation of intermediates. The key steps include:

Formation of the Thiophene Ring: This step can involve the cyclization of appropriate precursors under conditions such as refluxing in solvents like acetic acid or using catalysts like ferric chloride.

Oxadiazole Ring Formation: Typically achieved by cyclizing hydrazides with acids or esters under reflux conditions in solvents like ethanol or methanol.

Coupling Reactions: The thiophene and oxadiazole moieties are linked via amide bond formation, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Final Assembly: The trifluoromethyl-substituted aromatic ring is introduced via nucleophilic substitution reactions, followed by further purification and crystallization.

Industrial Production Methods: On an industrial scale, the production might involve automated batch reactors with precise temperature and pressure controls to optimize yield and purity. Techniques such as continuous flow synthesis could be applied to streamline the process and reduce production time.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction can be achieved using hydrides like sodium borohydride, yielding the corresponding alcohols or amines.

Substitution: Both electrophilic and nucleophilic substitutions can occur, with halogenation and alkylation reactions being common.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents (bromine, chlorine), alkylating agents (alkyl halides).

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Halogenated derivatives, alkylated products.

Scientific Research Applications

Chemical Synthesis and Development

Synthetic Routes:

The synthesis of this compound typically involves several steps, beginning with the preparation of intermediates such as thiophene derivatives and 1,2,4-oxadiazole derivatives. A common synthetic pathway includes:

- Formation of the oxadiazole ring through cyclization reactions using hydrazides and carboxylic acids.

- Coupling of piperidine and triazole derivatives with the oxadiazole intermediates via palladium-catalyzed cross-coupling reactions.

Industrial Production:

For large-scale production, optimizing reaction conditions (temperature, solvent choice, catalysts) is crucial for achieving high yield and purity. Continuous flow chemistry techniques can enhance production efficiency.

Biological Applications

Pharmacological Properties:

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Activity: The oxadiazole ring is known for its antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacterial strains.

- Anticancer Potential: Compounds with similar structures have demonstrated effectiveness against cancer cell lines by inhibiting DNA synthesis and inducing apoptosis. For instance, derivatives of 1,2,4-oxadiazoles have shown IC50 values ranging from 5.7 to 10.7 µM against P-388 murine tumor cells .

Mechanisms of Action:

The compound's mechanism may involve:

- Enzyme Inhibition: The triazole moiety can interact with enzyme active sites.

- Receptor Binding: It may bind to specific receptors, altering cellular signaling pathways.

Material Science Applications

In material science, this compound is explored for developing advanced materials with specific properties:

- Polymers and Coatings: The unique structural components allow for the creation of polymers with enhanced thermal stability and mechanical strength.

Case Studies

Several studies highlight the potential applications of this compound:

- Anticancer Research: A study investigated the anticancer effects of oxadiazole derivatives on various cell lines, demonstrating significant cytotoxicity and potential as therapeutic agents against multiple cancer types .

- Antimicrobial Studies: Research focusing on the antimicrobial properties of similar compounds revealed effective inhibition against pathogenic bacteria, suggesting potential applications in pharmaceuticals .

- Material Development: Investigations into polymer composites incorporating this compound have shown improved mechanical properties and thermal resistance, making them suitable for industrial applications .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing for better membrane permeability. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, making it a versatile moiety in drug design. It might interact with enzymes or receptors, modulating their activity through binding at the active site or allosteric sites, leading to biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence includes two related compounds, which share structural motifs but differ in critical substituents. Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison

Key Observations:

Electron-Deficient vs. Sulfur-Containing Cores : The target compound’s 1,2,4-oxadiazole core (similar to ’s compound) enhances metabolic stability compared to the sulfur-containing 1,3,4-thiadiazole in .

Substituent Effects : The trifluoromethyl group in the target compound increases lipophilicity and bioavailability relative to ’s fluorophenyl group. However, ’s trifluoromethylpyridine substituent may confer stronger π-π stacking interactions in target binding .

Pharmacological Potential: While the target compound’s thiophene moiety could improve membrane permeability, its lack of cyanophenyl or pyridine groups (as in ) may limit CNS penetration compared to ’s compound .

Research Findings and Limitations

- Synthesis Challenges : The 1,2,4-oxadiazole-thiophene linkage in the target compound likely requires multi-step synthesis under controlled conditions, similar to ’s compound .

- Biological Data Gap: No experimental data (e.g., IC₅₀, binding affinity) are available for the target compound in the provided evidence, unlike and , which imply protease or CNS activity .

Biological Activity

The compound 3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-N-(4-(trifluoromethyl)phenyl)piperidine-1-carboxamide represents a novel class of oxadiazole derivatives that have garnered attention for their diverse biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups:

- Oxadiazole Ring : Known for its role in various biological activities.

- Thiophene Group : Contributes to the compound's electronic properties.

- Piperidine Moiety : Enhances binding affinity to biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H19F3N4O2S |

| Molecular Weight | 373.5 g/mol |

| CAS Number | 1705769-21-6 |

| Melting Point | Not available |

Antimicrobial Activity

Research has indicated that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. Studies have shown that oxadiazole derivatives can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have demonstrated potent activity against Staphylococcus aureus and Escherichia coli .

A comparative study highlighted that compounds featuring the thiophene and piperidine moieties often exhibit enhanced antibacterial effects due to their ability to penetrate bacterial membranes more effectively. The specific compound has been noted for its potential as a lead structure for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of oxadiazole derivatives is well-documented. Recent studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key enzymes involved in cell proliferation. For example, compounds with the oxadiazole scaffold have been tested against several cancer cell lines, showing IC50 values in the micromolar range .

In vitro studies demonstrated that this specific compound exhibits cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The mechanism appears to involve the activation of apoptotic pathways and inhibition of cell cycle progression .

Anti-inflammatory Activity

Inflammation is a critical factor in many chronic diseases, and compounds with anti-inflammatory properties are highly sought after. The oxadiazole derivatives have shown promise in inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 .

In animal models of inflammation, similar compounds have been reported to reduce edema and tissue damage significantly. The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in treating inflammatory diseases .

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Dhumal et al. (2016) evaluated various oxadiazole derivatives against Mycobacterium bovis. The results indicated that modifications to the oxadiazole ring significantly enhanced antimicrobial potency .

- Cytotoxicity Assessment : In a study by Paruch et al. (2020), several 1,2,4-oxadiazole derivatives were tested for cytotoxic effects on different cancer cell lines. The findings suggested that structural modifications led to improved selectivity and potency against tumor cells .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole and piperidine-carboxamide moieties in this compound?

- Methodology : Multi-step synthesis involving (1) cyclization of thiophene-3-carboxylic acid derivatives with hydroxylamine to form the 1,2,4-oxadiazole core, and (2) coupling reactions (e.g., carbodiimide-mediated) to attach the piperidine-carboxamide group. For piperidine functionalization, consider reductive amination or nucleophilic substitution, as demonstrated in analogous piperidine-based systems .

- Key Considerations : Monitor reaction conditions (e.g., temperature, solvent polarity) to avoid decomposition of the trifluoromethylphenyl group. Use HPLC or LC-MS for intermediate purification .

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXD for structure solution, SHELXL for refinement). The thiophene-oxadiazole and trifluoromethylphenyl groups may exhibit π-stacking or halogen bonding, which can be analyzed via intermolecular distance measurements .

- Validation : Compare experimental bond lengths/angles with DFT-optimized geometries to confirm regiochemistry of the oxadiazole ring .

Q. What in vitro assays are suitable for initial biological screening?

- Methodology : Prioritize target-specific assays (e.g., enzyme inhibition, receptor binding) using fluorogenic substrates or radiolabeled ligands. For off-target profiling, employ panels like Eurofins’ SafetyScreen44. Include human whole-blood assays (e.g., LTB4 inhibition ) to evaluate potency in a physiologically relevant matrix.

- Data Interpretation : Normalize activity to reference inhibitors (e.g., BI 665915 for FLAP inhibition ) and account for plasma protein binding using equilibrium dialysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize pharmacokinetic properties without compromising potency?

- Methodology :

- Lipophilicity Reduction : Replace the trifluoromethylphenyl group with polar bioisosteres (e.g., sulfone, cyano) to enhance solubility .

- Metabolic Stability : Introduce deuterium at metabolically labile sites (e.g., piperidine methylene) or fluorinate aromatic rings to block CYP450-mediated oxidation .

Q. What computational methods predict binding modes to targets like FLAP or Factor Xa?

- Methodology :

- Docking : Use AutoDock Vina or Schrödinger Glide with crystal structures (e.g., PDB: 3VU7 for FLAP) to model oxadiazole-thiophene interactions.

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the piperidine-carboxamide group in hydrophobic pockets .

Q. How should researchers address contradictory data between in vitro potency and in vivo efficacy?

- Methodology :

- Pharmacokinetic Bridging : Measure free drug concentrations in plasma via ultrafiltration and compare with in vitro IC50 values. Adjust dosing regimens if protein binding exceeds 95% .

- Tissue Distribution Studies : Use quantitative whole-body autoradiography (QWBA) in rodents to assess penetration into target organs (e.g., brain for CNS targets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.